
5-乙酰-4-甲基-2-苯基-1,3-噻唑-3-鎓氯化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride” is a chemical compound with the molecular formula C12H12ClNOS . It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The thiazole ring in “5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride, focusing on six unique applications:
Antimicrobial Activity
5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride has shown significant potential as an antimicrobial agent. The thiazole ring in its structure is known for its ability to disrupt microbial cell walls and inhibit the growth of bacteria and fungi. This compound has been tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, demonstrating strong bactericidal properties .
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity. The presence of the thiazole ring contributes to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This makes it a promising candidate for developing treatments for diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .
Anti-inflammatory Effects
5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes it a potential therapeutic agent for conditions like arthritis and other inflammatory diseases .
Anticancer Activity
The compound has shown promise in anticancer research. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells, particularly in breast and prostate cancer cell lines. Its mechanism involves the disruption of mitochondrial function and the activation of caspases, which are crucial for the apoptotic process .
Antiviral Applications
5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride has been investigated for its antiviral properties. It has shown efficacy against several viruses, including influenza and herpes simplex virus. The compound interferes with viral replication and inhibits the synthesis of viral proteins, making it a potential candidate for antiviral drug development .
Neuroprotective Effects
Research has highlighted the neuroprotective potential of this compound. It can protect neurons from damage caused by oxidative stress and excitotoxicity, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s ability to modulate neurotransmitter levels and reduce neuronal inflammation contributes to its neuroprotective effects .
属性
IUPAC Name |
1-(4-methyl-2-phenyl-1,3-thiazol-3-ium-5-yl)ethanone;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS.ClH/c1-8-11(9(2)14)15-12(13-8)10-6-4-3-5-7-10;/h3-7H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLSAPOYQFSQSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=[NH+]1)C2=CC=CC=C2)C(=O)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Butyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2628545.png)
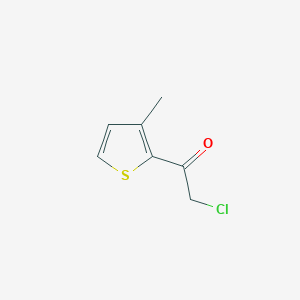
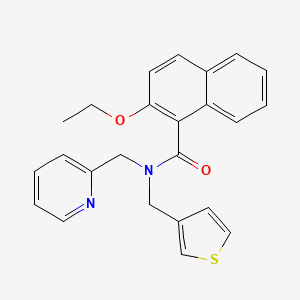
![4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2628550.png)
![(2E)-3-[(2-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2628552.png)
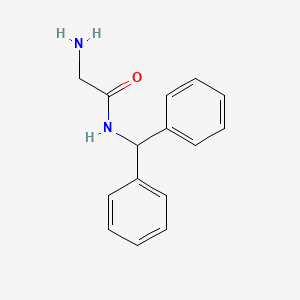
![4-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2628557.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2628558.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2628560.png)
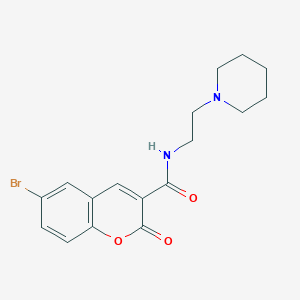

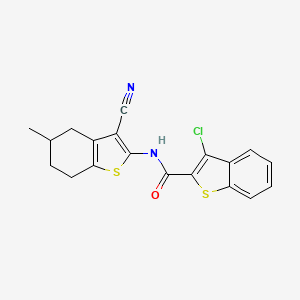
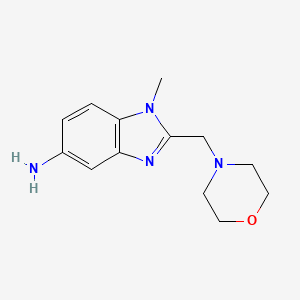
![3-(3,5-difluorobenzyl)-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2628567.png)